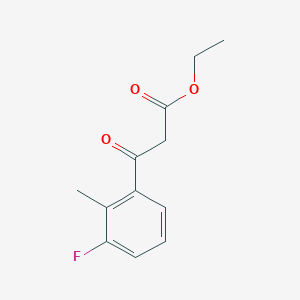

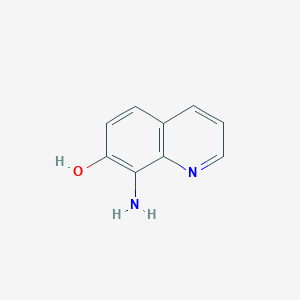

![molecular formula C8H5N5O B1417644 [1,2,4]Triazolo[5,1-c][1,2,4]benzotriazin-6-ol CAS No. 1374509-39-3](/img/structure/B1417644.png)

[1,2,4]Triazolo[5,1-c][1,2,4]benzotriazin-6-ol

Overview

Description

“[1,2,4]Triazolo[5,1-c][1,2,4]benzotriazin-6-ol” is a type of triazole derivative. Triazoles are nitrogen-containing heterocyclic compounds that have significant biological properties, including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities . They are also important in organocatalysis, agrochemicals, and materials science .

Synthesis Analysis

The synthesis of azolo [X,Y- c ] [1,2,4]triazines, which include “this compound”, is typically achieved through two approaches: construction of the 1,2,4-triazine ring on the basis of azoles, or annulation of the azole fragment to the 1,2,4-triazine ring . Enamines and their equivalent enolates are promising synthons for accessing 4-unsubstituted azolo [5,1- c ] [1,2,4]-triazines .Scientific Research Applications

Synthesis of Novel Derivatives :

- A study by Mawlood et al. (2019) detailed the synthesis of novel derivatives of [1,2,4]triazolo[5,1-c][1,2,4]benzotriazin-6-ols. This process involves the condensation of 1H-1,2,4-triazolo-5-diazonium salts with 1,3-cyclohexanedione, followed by cyclization and oxidative aromatization (Mawlood et al., 2019).

Chemistry of Polyazaheterocyclic Compounds :

- Research by Tennant (1967) explored the acid-catalyzed conversion of [1,2,3]triazolo[5,1-c][1,2,4]benzotriazine derivatives into 1,2,4-benzotriazines and their 1-N-oxides. This work discusses the reaction pathways and structures of these compounds (Tennant, 1967).

Molecular Structure Analysis :

- A study by Hwang et al. (2006) focused on the molecular structure of a related compound, 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]-triazin-8(7H)-one. This research provides insights into the molecular configuration and bonding characteristics of triazolotriazine derivatives (Hwang et al., 2006).

Biological Activity :

- El-Reedy and Soliman (2020) conducted a study on novel 1,2,4-triazolo[4,3-b][1,2,4,5]tetrazines and 1,2,4-triazolo[4,3-b][1,2,4]triazines, assessing their anti-inflammatory, antibacterial, and antifungal properties. This research is significant in understanding the potential biomedical applications of these compounds (El-Reedy & Soliman, 2020).

Synthesis of Triazolotriazines :

- Gray and Stevens (1976) reported the synthesis of triazolotriazines by cyclization of 3-hydrazino-1,2,4-triazines and 3-hydrazino-1,2,4-triazoles. This study provides valuable information on the chemical synthesis techniques for creating these compounds (Gray & Stevens, 1976).

Mechanism of Action

Target of Action

Similar compounds in the azolo [1,2,4]triazines family have shown structural similarity with known antiviral drugs . They have been identified as potential inhibitors of certain kinases, such as c-Met and VEGFR-2 . These kinases play crucial roles in cell signaling pathways, particularly those involved in cell growth and proliferation.

Mode of Action

It’s likely that the compound interacts with its targets by binding to the active sites of the enzymes, thereby inhibiting their activity . This interaction can lead to changes in the biochemical pathways controlled by these enzymes, resulting in altered cellular functions.

Result of Action

Based on the activities of similar compounds, it can be hypothesized that the compound may exhibit antiviral or anticancer effects by inhibiting key cellular pathways .

Properties

IUPAC Name |

[1,2,4]triazolo[5,1-c][1,2,4]benzotriazin-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N5O/c14-6-3-1-2-5-7(6)11-12-8-9-4-10-13(5)8/h1-4,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVCSNZAZNGNQQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)N=NC3=NC=NN23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-2-cyano-3-(dimethylamino)-N-[(1E)-(methoxyimino)methyl]prop-2-enamide](/img/structure/B1417561.png)

![Sodium 3-(2-hydroxyphenyl)-8-sulfonatobenzo[f]quinoline-1-carboxylate](/img/structure/B1417568.png)

![1H-pyrazolo[3,4-b]pyridin-4-ol](/img/structure/B1417570.png)

![Ethyl 2-hydroxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1417571.png)

![3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B1417572.png)

![5-Methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B1417575.png)

![4-[5-(Pyridin-3-yl)-1,2,4-oxadiazol-3-yl]phenol](/img/structure/B1417583.png)

![Ethyl 5-(4-fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B1417584.png)